REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[N:9]=[C:8]([F:10])[CH:7]=[C:6]([NH:11][NH2:12])[N:5]=1)[CH3:2].[C:13](=S)=[S:14].OO.C(N(CC)CC)C.Cl>O.C(#N)C>[CH2:1]([O:3][C:4]1[N:5]2[C:13](=[S:14])[NH:12][N:11]=[C:6]2[CH:7]=[C:8]([F:10])[N:9]=1)[CH3:2]
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Name
|
|
Quantity
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5.2 g
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Type
|
reactant
|
Smiles
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C(C)OC1=NC(=CC(=N1)F)NN
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
3.8 mL
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Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.22 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Type
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CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was prepared
|
Type
|
CUSTOM
|
Details
|
after about 10 min
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Duration
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10 min
|
Type
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STIRRING
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Details
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with stirring
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Type
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TEMPERATURE
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Details
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cooling
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Type
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CUSTOM
|
Details
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at about 25° C
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Type
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CUSTOM
|
Details
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to react another 10 min
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Duration
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10 min
|
Type
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FILTRATION
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Details
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the resulting mixture filtered
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Type
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CUSTOM
|
Details
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to remove sulfur
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Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
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Type
|
CUSTOM
|
Details
|
to recover the precipitate
|
Type
|
CUSTOM
|
Details
|
that formed
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Type
|
WASH
|
Details
|
This was washed with water
|
Type
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CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NC(=CC=2N1C(NN2)=S)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |